molecular formula C10H12N2O2 B1517923 7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1116232-42-8

7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B1517923
CAS RN: 1116232-42-8
M. Wt: 192.21 g/mol
InChI Key: AAMQCKSOIQPQIK-UHFFFAOYSA-N
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Description

7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one, also known as 7A6M, is an organic compound belonging to the quinoline family. It has been studied extensively in recent years due to its potential applications in various areas of science and technology. 7A6M has been found to be a useful synthetic intermediate for a variety of organic compounds, and has also been investigated for its potential therapeutic applications.

Safety and Hazards

The safety and hazards associated with 7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one are not specified in the available resources .

properties

IUPAC Name

7-amino-6-methoxy-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-9-4-6-2-3-10(13)12-8(6)5-7(9)11/h4-5H,2-3,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMQCKSOIQPQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one

Synthesis routes and methods

Procedure details

6-(methyloxy)-7-nitro-3,4-dihydro-2(1H)-quinolinone (485 mg, 2.18 mmol) was taken in ethyl acetate (10 mL) and methanol (50 mL). Dimethylformamide (10 mL) was added and the mixture heated to ensure dissolution. 10% palladium on carbon (581 mg, Aldrich) was added and the reaction stirred under 60 psi hydrogen pressure for 16 h. The pressure was released, the reaction vessel evacuated, and back-filled with nitrogen twice. The mixture was filtered through celite and the filtrate was concentrated to provide 7-amino-6-(methyloxy)-3,4-dihydro-2(1H)-quinolinone (387 mg, 2.02 mmol, 92%). 1H NMR (400 MHz, DMSO-d6) δ ppm 2.32-2.37 (m, 2 H), 2.66-2.72 (m, 2 H), 3.69 (s, 3 H), 4.63 (s, 2 H), 6.20 (s, 1 H), 6.60 (s, 1 H), 9.70 (s, 1 H); ESIMS (M+H)+=193.
Quantity
485 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
581 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one
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Reactant of Route 5
7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 6
7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one

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